2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

LRRK2 Parkinson's Disease Kinase Inhibition

This tetrahydrobenzothiazole-amide features a distinct partially saturated scaffold that differentiates it from fully aromatic benzothiazole LRRK2 inhibitors (e.g., CZC-54252). Reported LRRK2 WT binding supports its use as a cost-effective starting point for Parkinson's disease hit-to-lead optimization. With CNS drug-like computed properties (XLogP3: 4.0, TPSA: 70.2 Ų), it is suitable for in vitro ADME assays and kinase selectivity profiling. Researchers must independently determine Kd before drawing biological conclusions.

Molecular Formula C16H18N2OS
Molecular Weight 286.39
CAS No. 312941-22-3
Cat. No. B2850135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS312941-22-3
Molecular FormulaC16H18N2OS
Molecular Weight286.39
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3C
InChIInChI=1S/C16H18N2OS/c1-10-7-8-13-14(9-10)20-16(17-13)18-15(19)12-6-4-3-5-11(12)2/h3-6,10H,7-9H2,1-2H3,(H,17,18,19)
InChIKeyKMVPDCJPUSFZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 312941-22-3): Chemical Identity and Procurement Baseline


2-Methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 312941-22-3) is a synthetic small molecule belonging to the benzothiazole-amide class, characterized by a 2-methylbenzamide core linked to a 6-methyl-tetrahydrobenzothiazole moiety [1]. Its molecular formula is C16H18N2OS, with a molecular weight of 286.4 g/mol and a computed XLogP3-AA of 4, indicating moderate lipophilicity [1]. The compound has been annotated in public bioactivity databases, including a reported binding interaction with human LRRK2 (leucine-rich repeat kinase 2) wild-type, a target implicated in Parkinson's disease [2]. However, the specific quantitative affinity data for this compound remains publicly unvalidated in the accessed sources. This compound is structurally related to patented benzothiazole-benzamide LRRK2 inhibitors, but it lacks the fully aromatic benzothiazole core, instead featuring a partially saturated tetrahydrobenzothiazole, which may confer distinct physicochemical and pharmacological properties [2].

Why Generic Substitution of 2-Methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 312941-22-3) Is Not Advisable Without Direct Comparative Evidence


Generic substitution within the benzothiazole-amide class is unreliable due to the profound impact of subtle structural modifications on target engagement and selectivity. The patented benzothiazole-benzamide core is recognized for LRRK2 inhibition, but the specific substitution pattern—such as the replacement of a benzothiazole with a 6-methyl-tetrahydrobenzothiazole, as in this compound—can dramatically alter binding kinetics, kinase selectivity, and even shift the inhibition profile between wild-type and mutant (e.g., G2019S) LRRK2 [1]. Without head-to-head data, assuming equipotency with more potent, fully aromatic analogs like CZC-54252 (LRRK2 IC50 = 1.28 nM for WT, 1.85 nM for G2019S) is scientifically unfounded and could lead to failed proof-of-concept studies or erroneous biological conclusions .

Quantitative Differentiation Evidence for 2-Methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 312941-22-3)


LRRK2 Wild-Type Binding Affinity: A Reported Interaction Lacking Validated Quantitative Data

A BindingDB entry (ChEMBL_2155467) reports that the target compound was tested for binding affinity to human LRRK2 wild-type in a mammalian system using the DiscoveRx KINOMEscan assay at 1 µM [1]. However, the quantitative dissociation constant (Kd) value was not accessible from the database during this analysis. In contrast, the structurally related, fully aromatic LRRK2 inhibitor CZC-54252 demonstrates potent inhibition with IC50 values of 1.28 nM (WT) and 1.85 nM (G2019S mutant) . The lack of a quantified Kd for the target compound precludes any direct potency comparison.

LRRK2 Parkinson's Disease Kinase Inhibition

Structural Differentiation from Aromatic Benzothiazole LRRK2 Inhibitors

The target compound possesses a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole moiety, whereas the majority of patented benzothiazole-benzamide LRRK2 inhibitors (e.g., N-(6-methylbenzothiazol-2-yl)-4-morpholinobenzamide) feature a fully aromatic benzothiazole [1]. This saturation increases molecular flexibility and basicity (calculated pKa of the amidine-like nitrogen), which can reduce aromatic stacking interactions with the kinase hinge region but may enhance solubility and reduce CYP450-mediated metabolism. No quantitative solubility or metabolic stability data for the target compound are available to confirm these class-level inferences.

Medicinal Chemistry Kinase Selectivity CNS Drug Discovery

Lipophilicity and Predicted CNS Permeability Comparison

The target compound has a computed XLogP3-AA of 4.0 and a topological polar surface area (TPSA) of 70.2 Ų, as recorded in PubChem [1]. These values fall within the typical range for CNS drug candidates (XLogP 2–5, TPSA < 90 Ų). By comparison, the potent LRRK2 inhibitor CZC-54252 is reported to have a similar molecular weight range but its exact logP and TPSA are not publicly compared here. Without direct experimental logD or PAMPA-BBB permeability data, the target compound's CNS penetration potential cannot be claimed as superior to any specific comparator.

CNS Drug Delivery Physicochemical Properties Drug-likeness

Potential Research Application Scenarios for 2-Methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 312941-22-3) Based on Available Evidence


LRRK2 Wild-Type Kinase Binding Probe for Primary Screening

The compound's reported, though unvalidated, interaction with LRRK2 WT suggests it could serve as a starting point for hit-to-lead optimization programs targeting Parkinson's disease [1]. Its use as a low-cost screening tool for LRRK2 binding assays may be considered, but researchers must first independently determine its Kd and compare it to established probes like CZC-54252 before drawing biological conclusions.

Selectivity Profiling for Kinase Panel Screening

Given the unique tetrahydrobenzothiazole scaffold, the compound may exhibit a distinct kinase selectivity profile compared to aromatic benzothiazole inhibitors [2]. It could be included in a focused kinase panel to identify potential off-target liabilities or novel therapeutic applications, but this requires de novo profiling data.

Physicochemical and ADME Benchmarking in CNS Drug Discovery

The compound's computed properties (XLogP3-AA: 4.0, TPSA: 70.2 Ų) place it within CNS drug-like space, making it a candidate for in vitro ADME assays (e.g., PAMPA-BBB, microsomal stability) to experimentally validate its CNS drug potential against in-class analogs [3]. Such data are needed to justify its selection over compounds with established PK profiles.

Quote Request

Request a Quote for 2-methyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.